molecular formula C7H6N2 B6155138 2-isocyano-3-methylpyridine CAS No. 183586-36-9

2-isocyano-3-methylpyridine

Cat. No.: B6155138
CAS No.: 183586-36-9
M. Wt: 118.14 g/mol
InChI Key: XTASURNBYKEJKW-UHFFFAOYSA-N
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Description

2-Isocyano-3-methylpyridine (CAS: 183586-36-9 ) is an organic compound with the molecular formula C7H6N2 . It belongs to the class of pyridine derivatives functionalized with an isocyano group. The isocyano group is a versatile ligand in coordination chemistry, forming complexes with various transition metals. These complexes are of significant interest in the development of new catalytic systems and advanced materials . This compound is closely related to 2-cyano-3-methylpyridine, which shares the same molecular formula but differs in the functional group on the pyridine ring. Researchers value this compound as a specialized building block for constructing more complex molecules in pharmaceutical and agrochemical research. It is intended for Research Use Only and is not for diagnostic or therapeutic use. Based on the handling of similar, sensitive organics, it is recommended to store this compound in a cool, dark place, and under an inert atmosphere to maintain stability . Please refer to the Safety Data Sheet for proper handling instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

183586-36-9

Molecular Formula

C7H6N2

Molecular Weight

118.14 g/mol

IUPAC Name

2-isocyano-3-methylpyridine

InChI

InChI=1S/C7H6N2/c1-6-4-3-5-9-7(6)8-2/h3-5H,1H3

InChI Key

XTASURNBYKEJKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)[N+]#[C-]

Purity

95

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2 Isocyano 3 Methylpyridine

Advanced Approaches for the Chemical Synthesis of the 2-Isocyano-3-methylpyridine Scaffold

The generation of the this compound scaffold relies on established yet advancing chemical transformations. While direct synthesis of this specific molecule is not extensively documented, its preparation can be reliably inferred from general, robust methods for aryl isocyanide synthesis, primarily originating from the corresponding primary amine, 2-amino-3-methylpyridine (B33374).

Multi-Step Conversions from Pre-functionalized Pyridine (B92270) Derivatives

The most prevalent and dependable route to aryl isocyanides involves a two-step sequence starting from a primary amine precursor. researchgate.net For this compound, this process originates from 2-amino-3-methylpyridine. nih.gov

N-Formylation of 2-Amino-3-methylpyridine: The initial step is the conversion of the primary amine to its corresponding N-formamide derivative, N-(3-methylpyridin-2-yl)formamide. This is typically achieved by reacting 2-amino-3-methylpyridine with a formylating agent such as formic acid or ethyl formate. This reaction is generally high-yielding and straightforward.

Dehydration of N-(3-methylpyridin-2-yl)formamide: The critical step is the dehydration of the formamide (B127407) to yield the target isocyanide. This transformation is commonly accomplished using potent dehydrating agents. mdpi.com Phosphorus oxychloride (POCl₃) is a classic and effective reagent, often used in the presence of a tertiary amine base like triethylamine (B128534) (TEA) or pyridine to neutralize the acidic byproducts. researchgate.netnih.gov Other successful dehydrating systems include phosgene, diphosgene, triphosgene, and p-toluenesulfonyl chloride (p-TsCl). mdpi.comrsc.orgnih.gov The reaction is typically performed in an inert aprotic solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) at reduced temperatures to control reactivity. rsc.org

Direct Isocyanation Strategies

Direct strategies aim to convert the primary amine to the isocyanide in a single operational step, bypassing the isolation of the formamide intermediate.

Hofmann Carbylamine Reaction: This classic method involves reacting the primary amine (2-amino-3-methylpyridine) with chloroform (CHCl₃) and a strong base, such as potassium hydroxide. While direct, this method often suffers from low yields and the use of hazardous reagents, limiting its modern applicability. nih.gov

Difluorocarbene-Mediated Synthesis: A more contemporary approach involves the reaction of primary amines with difluorocarbene, which serves as a C1 synthon. The difluorocarbene can be generated in situ, offering a convenient and efficient route to various isocyanides, including those derived from heteroaryl amines. bohrium.comorganic-chemistry.org

Transition Metal-Catalyzed Routes for Isocyanide Formation from Pyridine Precursors

Transition metal catalysis offers alternative pathways to isocyanides, although these are more commonly applied to the reactions of isocyanides rather than their direct synthesis from simple precursors. nih.govsemanticscholar.org However, some conceptual routes include:

Catalytic Dehydration: While not extensively developed, research into transition metal-catalyzed dehydration of formamides presents a potential future direction for milder and more selective isocyanide synthesis.

Isocyanide Transfer: A novel synthetic route involves the reaction between a transition metal carbonyl complex and a lithium silylamide (Li[Me₃SiNR]), which results in the formation of a transition metal isocyanide derivative. researchgate.netrsc.org This method provides a pathway that avoids the use of free, often volatile and malodorous, isocyanides as reagents.

One-Pot and Continuous Flow Synthetic Protocols

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot and continuous flow methodologies.

One-Pot Synthesis: A highly efficient approach involves the direct conversion of an amine to an isocyanide without isolating the formamide intermediate. rsc.orgscispace.com This can be achieved by performing the formylation and subsequent dehydration in the same reaction vessel. researchgate.netresearchgate.net The choice of dehydrating agent and base is crucial for the success of these one-pot procedures. researchgate.net

Continuous Flow Synthesis: Flow chemistry provides significant advantages in terms of safety, scalability, and process control, particularly for reactions involving unstable or hazardous intermediates. scispace.com The synthesis of isocyanides via formamide dehydration has been successfully adapted to continuous flow systems. rsc.org In a typical setup, streams of the formamide and the dehydrating agent (e.g., POCl₃) are mixed in a microreactor, allowing for precise control of temperature and residence time, leading to high yields and purity while minimizing operator exposure to the potent odor of the isocyanide product. rsc.org

Exploration of Diverse Synthetic Precursors and Substrate Scope for this compound Analogs

The synthetic routes to this compound can be adapted to produce a wide range of analogs by modifying the starting pyridine precursor. The robustness of the N-formamide dehydration method allows for significant variation in the substitution pattern on the pyridine ring.

The primary precursor, 2-amino-3-methylpyridine, can be synthesized via several routes, including the amination of 3-picoline derivatives. researchgate.net Analogs can be accessed by starting with differently substituted 3-picolines or related pyridine building blocks. For example, introducing electron-withdrawing or electron-donating groups at the 4-, 5-, or 6-positions of the pyridine ring can modulate the electronic properties of the final isocyanide product. The synthesis of various 2-amino-3-cyanopyridine (B104079) derivatives, which are structurally related precursors, demonstrates the feasibility of creating a diverse library of substituted pyridines. scispace.comresearchgate.net

The table below illustrates the potential scope of precursors for generating various 2-isocyanopyridine (B167529) analogs.

Precursor (2-Amino-Pyridine Derivative)Resulting Isocyanide AnalogPotential Synthetic Utility
2-Amino-3,4-dimethylpyridine2-Isocyano-3,4-dimethylpyridineIncreased steric bulk and electron density
2-Amino-3-methyl-5-nitropyridine2-Isocyano-3-methyl-5-nitropyridineElectron-deficient scaffold for specialized reactions
2-Amino-5-bromo-3-methylpyridine5-Bromo-2-isocyano-3-methylpyridineHandle for further functionalization via cross-coupling
2-Amino-3-ethylpyridine2-Isocyano-3-ethylpyridineModification of the alkyl substituent at the 3-position

Optimization of Reaction Conditions and Enhancement of Synthetic Efficiencies and Sustainability Metrics

Optimizing the synthesis of this compound focuses on improving yield, minimizing waste, and enhancing safety and sustainability. The key dehydration step of N-(3-methylpyridin-2-yl)formamide offers several parameters for optimization.

Optimization of Reaction Conditions: The choice of dehydrating agent, base, solvent, and temperature significantly impacts the efficiency of the reaction. While POCl₃ is highly effective, alternative reagents like p-toluenesulfonyl chloride (p-TsCl) are often cheaper, less toxic, and allow for a simpler work-up, making them a more sustainable choice for certain substrates. rsc.orgrsc.org The base is critical for neutralizing acid and, in some cases, may participate in the reaction mechanism. nih.gov Recent studies have explored solvent-free conditions, using triethylamine not only as a base but also as the reaction medium, leading to excellent yields, rapid reaction times, and minimal waste. mdpi.comnih.govnih.gov

The following interactive table summarizes a comparison of different conditions for the dehydration of N-aryl formamides, which is applicable to the synthesis of this compound.

Dehydrating AgentBaseSolventTypical Temp. (°C)Key AdvantagesKey Disadvantages
POCl₃TriethylamineDCM0High yields, fast reaction. mdpi.comCorrosive reagent, chlorinated solvent.
p-TsClPyridineToluene80-110Less toxic, cheaper reagent. rsc.orgHigher temperatures, longer reaction times.
TriphosgeneTriethylamineDCM0Solid, easier to handle than phosgene.Toxic byproducts. researchgate.net
POCl₃TriethylamineNone (TEA as solvent)0Solvent-free, minimal waste, very fast. nih.govnih.govRequires large excess of base.
p-TsClTriethylamine / Na₂CO₃None (Mechanochemistry)RTSolvent-free, sustainable. nih.govRequires specialized ball-milling equipment.

Enhancement of Sustainability Metrics: Improving the "greenness" of isocyanide synthesis is a key research focus. acs.org This involves:

Waste Reduction: Utilizing catalytic methods over stoichiometric reagents and adopting solvent-free protocols significantly reduces the Environmental Factor (E-factor). mdpi.comrsc.org Mechanochemical synthesis using ball-milling is another promising solvent-free technique. nih.gov

Safety: Continuous flow processes enhance safety by containing the pungent and potentially toxic isocyanide within a closed system, minimizing operator exposure and allowing for safer handling of hazardous reagents. rsc.org

Greener Solvents: Replacing hazardous chlorinated solvents like DCM with more sustainable alternatives such as dimethyl carbonate (DMC) or 2-methyltetrahydrofuran (B130290) (Me-THF) is an important consideration, though it may require re-optimization of reaction conditions. rsc.org

Reactivity Profiles and Mechanistic Investigations of 2 Isocyano 3 Methylpyridine

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are a cornerstone of modern synthetic chemistry. The isocyanide functionality of 2-isocyano-3-methylpyridine makes it an excellent component for various MCRs, facilitating the creation of diverse molecular libraries.

Ugi-Type Reactions Involving this compound

The Ugi four-component reaction (U-4CR) is a prominent isocyanide-based MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction is highly valued for its ability to generate α-acylamino amides, which are important precursors to peptidomimetics and other biologically relevant molecules. researchgate.netnih.gov

The generally accepted mechanism of the Ugi reaction commences with the formation of an imine from the aldehyde and the amine. The isocyanide then undergoes a nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, leading to an α-adduct that rearranges via a Mumm-type rearrangement to yield the final α-acylamino amide product. researchgate.netbeilstein-journals.org The reaction is often favored in polar protic solvents like methanol (B129727) or ethanol. researchgate.net

While specific studies detailing the extensive use of this compound in Ugi reactions are not broadly reported in the provided general literature, its structural features suggest its suitability as the isocyanide component. The electronic nature of the pyridine (B92270) ring can influence the reactivity of the isocyanide group, potentially affecting reaction rates and yields.

A variation of the Ugi reaction involves a tandem approach where the product of another MCR, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, is utilized as one of the components in a subsequent Ugi reaction. For instance, an imidazo[1,2-a]pyridine-containing carboxylic acid, synthesized via a GBB reaction, can serve as the acid component in a Ugi reaction, leading to complex peptidomimetics. mdpi.com

Table 1: Key Features of Ugi-Type Reactions

FeatureDescription
Reactants Aldehyde, Amine, Carboxylic Acid, Isocyanide
Product α-Acylamino amide
Key Intermediate Nitrilium ion
Typical Solvents Polar protic (e.g., methanol, ethanol)
Applications Synthesis of peptidomimetics, combinatorial chemistry

Passerini-Type Reactions

The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides. beilstein-journals.org This reaction is notable for its high atom economy and typically proceeds efficiently in aprotic solvents at high concentrations of reactants. beilstein-journals.org

The mechanism of the Passerini reaction is generally believed to proceed through a non-ionic pathway, particularly in nonpolar solvents. It is thought to involve the formation of a hydrogen-bonded adduct between the carbonyl compound and the carboxylic acid. The isocyanide then adds to the carbonyl carbon, followed by an intramolecular acyl transfer from the carboxylic acid to the resulting intermediate, yielding the final α-acyloxy carboxamide. In polar solvents, an ionic mechanism involving the formation of a nitrilium ion has also been proposed.

Table 2: Comparison of Ugi and Passerini Reactions

ReactionNumber of ComponentsKey ReactantsProduct
UgiFourAldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino amide
PasseriniThreeAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy carboxamide

Groebke–Blackburn–Bienaymé (GBB) Reactions

The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction between an aldehyde, an amidine (such as a 2-aminopyridine), and an isocyanide to synthesize fused heterocyclic structures, most notably imidazo[1,2-a]pyridines. This reaction is of significant interest due to the prevalence of the imidazo[1,2-a]pyridine (B132010) core in numerous pharmacologically active compounds.

The mechanism of the GBB reaction typically begins with the condensation of the aldehyde and the amidine to form an imine intermediate. The isocyanide then adds to the imine to generate a nitrilium ion. A subsequent intramolecular cyclization, involving the nucleophilic attack of the endocyclic nitrogen of the amidine moiety onto the nitrilium ion, leads to the formation of the fused heterocyclic ring system after tautomerization. The reaction is often catalyzed by Brønsted or Lewis acids.

Given that this compound is an isocyanide, it would serve as the isocyanide component in a GBB reaction. The other reactants would be an appropriate aldehyde and an amidine. The resulting product would be a substituted imidazo-fused heterocycle, with the 3-methyl-2-pyridyl group attached to the exocyclic nitrogen of the newly formed imidazole (B134444) ring.

Other Isocyanide-Based Multicomponent Diversifications

The versatility of isocyanides, including this compound, extends beyond the classical Ugi, Passerini, and GBB reactions. The isocyanide functional group can participate in a wide array of other multicomponent reactions, leading to a vast diversity of chemical structures. These reactions often rely on the dual nucleophilic and electrophilic character of the isocyanide carbon. researchgate.net

By incorporating bifunctional starting materials into these MCRs, it is possible to generate products that can undergo subsequent intramolecular reactions, leading to the formation of cyclic peptidomimetics and other constrained molecular architectures. researchgate.net For example, a reactant bearing an additional functional group, such as an alkene or an azide, can be used in an isocyanide-based MCR, and the resulting product can then be subjected to a ring-closing metathesis or a cycloaddition reaction to form a cyclic structure. researchgate.net

Cycloaddition Reactions

In addition to multicomponent reactions, isocyanides are known to participate in various cycloaddition reactions, where they can act as a one-carbon component.

[4+1] Cycloadditions

[4+1] Cycloaddition reactions involving isocyanides provide a powerful method for the construction of five-membered rings. In these reactions, the isocyanide acts as a "C1" synthon that reacts with a four-atom component. While specific examples of this compound in [4+1] cycloadditions were not found in the provided general literature, the general reactivity pattern of isocyanides suggests its potential participation.

A common strategy in [4+1] cycloadditions involves the reaction of an isocyanide with a 1,3-dipole or a related species. Another pathway involves the reaction with α,β-unsaturated imines or similar systems. The reaction of an isocyanide with a ketenimine, which can be generated in situ, is another example of a [4+1] cycloaddition that leads to the formation of five-membered heterocyclic rings. The electronic properties of the 3-methylpyridine (B133936) substituent in this compound would likely influence the reactivity and regioselectivity of such cycloaddition reactions.

[3+2] Cycloadditions

The [3+2] cycloaddition is a powerful method for the synthesis of five-membered heterocyclic rings, typically involving the reaction of a 1,3-dipole with a dipolarophile. nih.govthieme-connect.com Isocyanides can, in some contexts, act as a one-atom component in cycloadditions or react with 1,3-dipoles. For instance, the reaction of azomethine ylides with isocyanides, promoted by silver, has been described as a [3+2] cycloaddition to form imidazoles. rsc.org Additionally, intramolecular [3+2] cycloadditions of isocyanides have been utilized in tandem reactions. rsc.org However, a thorough search of the chemical literature did not yield any specific studies or data on the participation of this compound in [3+2] cycloaddition reactions.

Diels-Alder Type Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis, forming six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. masterorganicchemistry.com While hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, are well-established, the participation of isocyanides in this type of reaction is not common. A variant, the radical cation Diels-Alder reaction, can be triggered by a single electron transfer (SET) process, but this is a more specialized transformation. beilstein-journals.org No specific examples or detailed research findings on this compound acting as either a diene or a dienophile in Diels-Alder type reactions have been found in the reviewed literature.

Nucleophilic Reactivity and α-Addition Reactions

The carbon atom of the isocyanide group is known to be susceptible to nucleophilic attack, leading to a variety of products. These reactions are fundamental to the utility of isocyanides in multicomponent reactions like the Passerini and Ugi reactions, which proceed via an α-addition mechanism. However, specific studies detailing the nucleophilic reactivity profile of this compound, including kinetic or thermodynamic data for α-addition reactions, are not available in the surveyed literature.

Electrophilic Reactivity and Activation Pathways

While the nitrogen atom of the isocyanide group can exhibit nucleophilic character, the carbon atom can also react with strong electrophiles. Activation of the isocyanide moiety can enhance its electrophilic character. Despite the general understanding of this dual reactivity, no specific research detailing the electrophilic reactions or specific activation pathways for this compound could be located.

Radical Processes and Single-Electron Transfer Reactions

Isocyanides are known to undergo radical additions to form imidoyl radicals, which can then participate in subsequent cyclization or trapping reactions. Single-electron transfer (SET) processes can also initiate reactions involving isocyanides, for example, in the context of radical cation cycloadditions. beilstein-journals.org However, a review of the literature did not uncover any specific research articles detailing radical-based reactions or single-electron transfer processes involving this compound.

Oxidative and Reductive Transformations of the Isocyanide Moiety

The isocyanide functional group can be transformed through both oxidation and reduction. Oxidation can lead to the formation of isocyanates, while reduction can yield methylamines. These transformations are part of the broader chemistry of isocyanides. Nevertheless, specific protocols, reaction conditions, and yields for the oxidative or reductive transformation of the isocyanide moiety in this compound are not described in the available scientific literature.

Mechanistic Elucidation of Key Reaction Pathways via Kinetic and Isotopic Studies

Kinetic and isotopic labeling studies are crucial for elucidating the mechanisms of chemical reactions. Such studies can provide insights into rate-determining steps, transition state structures, and the involvement of intermediates. For the various potential reaction pathways of this compound, including cycloadditions, nucleophilic/electrophilic additions, and radical processes, no specific mechanistic studies employing kinetic analysis or isotopic labeling have been reported in the literature reviewed.

Derivatization Strategies via Functional Group Transformations on the Pyridine Ring

The functionalization of the pyridine ring in this compound presents a unique challenge due to the presence of two electronically distinct substituents. The isocyano group at the C2-position is a potent electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom. Conversely, the methyl group at the C3-position is a weak electron-donating group. The interplay of these electronic effects, along with steric considerations, dictates the regioselectivity of derivatization reactions on the pyridine core.

Electrophilic Aromatic Substitution

The pyridine nucleus is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution reactions challenging. This electron deficiency is further exacerbated by the strongly deactivating isocyano group at the 2-position of this compound. Consequently, forcing conditions, such as high temperatures and highly acidic media, are generally required to effect electrophilic substitution.

Under such conditions, the reaction proceeds via an initial protonation of the pyridine nitrogen, which further deactivates the ring. The directing effects of the substituents on the resulting pyridinium (B92312) ion must then be considered. The isocyano group is a meta-director, while the methyl group is an ortho, para-director. In the context of the pyridinium ring, electrophilic attack is least disfavored at the C5-position. Therefore, reactions such as nitration or halogenation, if successful, would be expected to yield the 5-substituted derivative. For instance, the bromination of 2-amino-3-methylpyridine (B33374), a related compound with an electron-donating group at the 2-position, proceeds at the 5-position, highlighting the directing influence of the ring nitrogen and the 3-methyl group.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the isocyano group, coupled with the inherent electron deficiency of the pyridine ring, renders this compound susceptible to nucleophilic aromatic substitution (SNAr). However, for a classical SNAr reaction to occur on the ring itself, a suitable leaving group, such as a halogen, must be present at an activated position (typically C2, C4, or C6).

In the absence of such a leaving group on the pyridine ring of this compound, derivatization via nucleophilic attack would likely target the isocyano group itself. However, if a derivative, for example, 2-isocyano-3-methyl-5-bromopyridine, were used as a substrate, nucleophilic displacement of the bromide would be feasible. The positions most activated for nucleophilic attack on the pyridine ring are the 2- and 4-positions. stackexchange.com Given the substitution pattern, a leaving group at the 5-position would be less reactive than one at the 2- or 4-positions.

Research on the nucleophilic substitution of 2-halopyridines demonstrates that a variety of nucleophiles, including alkoxides, thiolates, and amines, can readily displace the halide. sci-hub.se The reactivity of the halogen leaving group often follows the order F > Cl > Br > I for reactions where the attack of the nucleophile is the rate-determining step.

Metallation and Subsequent Functionalization

Directed ortho-metallation (DoM) and halogen-metal exchange are powerful strategies for the regioselective functionalization of pyridine rings. znaturforsch.com For this compound, direct deprotonation using a strong base, such as an organolithium reagent or a lithium amide, is a plausible pathway for introducing a variety of functional groups.

The regioselectivity of metallation is governed by the directing ability of the existing substituents. The isocyano group is a potential directing group, and the pyridine nitrogen itself can direct metallation to the C2 and C6 positions. The methyl group can direct metallation to the C2 and C4 positions. Considering these factors, deprotonation of this compound is most likely to occur at the C4-position, which is activated by both the pyridine nitrogen (via a conjugated effect) and the 3-methyl group. Subsequent quenching of the resulting organometallic intermediate with an electrophile would introduce a new substituent at this position.

Alternatively, if a halogen atom were present on the ring, for example at the 5-position, a halogen-metal exchange reaction could be employed to generate a nucleophilic site at that position for subsequent reaction with an electrophile. This approach allows for the introduction of a wide range of functionalities, including alkyl, aryl, and carbonyl groups.

The following table summarizes potential derivatization strategies for the pyridine ring of this compound based on the reactivity of analogous compounds.

Reaction TypeSubstrateReagents and ConditionsExpected Major ProductRationale/Comments
Electrophilic Aromatic Substitution (Bromination)This compoundBr2, oleum, high temperature5-Bromo-2-isocyano-3-methylpyridineReaction is expected to be sluggish due to the deactivated ring. Substitution is directed to the 5-position.
Nucleophilic Aromatic Substitution2-Isocyano-3-methyl-5-bromopyridineNaOCH3, CH3OH, heat5-Methoxy-2-isocyano-3-methylpyridineDisplacement of a leaving group at the 5-position by a nucleophile.
Directed ortho-MetallationThis compound1. LDA, THF, -78 °C 2. Electrophile (e.g., (CH3)2CO)2-Isocyano-3-methyl-4-(propan-2-ol-2-yl)pyridineDeprotonation is likely directed to the C4-position. The resulting organolithium reacts with various electrophiles.
Halogen-Metal Exchange5-Bromo-2-isocyano-3-methylpyridine1. n-BuLi, THF, -78 °C 2. Electrophile (e.g., CO2)This compound-5-carboxylic acidGeneration of a nucleophilic center at the 5-position for subsequent functionalization.

Coordination Chemistry and Ligand Design with 2 Isocyano 3 Methylpyridine

Complexation with Transition Metals (e.g., Palladium, Platinum, Rhenium, Chromium, Copper, Silver)

2-Isocyano-3-methylpyridine exhibits a rich and varied coordination chemistry with a range of transition metals, attributable to the presence of two potential donor sites: the isocyanide carbon and the pyridine (B92270) nitrogen. This dual functionality allows for multiple coordination modes, leading to the formation of structurally diverse metal complexes.

Monodentate Coordination Modes through Isocyanide Carbon

The primary and most common mode of coordination for this compound is through the lone pair of electrons on the terminal carbon atom of the isocyanide group. Isocyanides are known to be excellent σ-donors and moderate π-acceptors, forming stable complexes with a variety of transition metals in different oxidation states. wikipedia.org In this monodentate fashion, the pyridine nitrogen remains uncoordinated, potentially available for further interactions or to influence the electronic properties of the complex.

Complexes of palladium(II) and platinum(II) often feature isocyanide ligands in a square planar geometry. For instance, treatment of palladium(II) precursors with isocyanides readily yields complexes where the isocyanide ligand is bound through the carbon atom. acs.org Similarly, platinum(II) isocyanide complexes are well-documented. nih.gov In the context of this compound, monodentate coordination would lead to complexes of the type [MCl2(CNC5H3N-3-CH3)2], where M is Pd or Pt.

With rhenium, isocyanide complexes can be prepared from various starting materials, including rhenium(V) oxo-complexes. researchgate.net The coordination of the isocyanide to the rhenium center is typically strong, and the ν(CN) stretching frequency in the IR spectrum provides valuable information about the electronic environment of the metal. For chromium, isocyanide ligands can form stable complexes, often by substitution of other ligands like carbon monoxide. acs.org

Copper(I) and silver(I), with their d¹⁰ electronic configuration, have a strong affinity for soft donor ligands like isocyanides. The coordination chemistry of these metals with isocyanides is extensive, often leading to linear or trigonal planar geometries. mdpi.com Monodentate coordination of this compound to Cu(I) or Ag(I) would result in complexes such as [M(CNC5H3N-3-CH3)n]+, where n is typically 2, 3, or 4.

Bidentate or Chelating Architectures Involving Pyridine Nitrogen and Isocyanide Carbon

The presence of both the isocyanide carbon and the pyridine nitrogen in a 1,2-relationship on the aromatic ring allows this compound to act as a bidentate chelating ligand. This chelation results in the formation of a stable five-membered ring with the metal center. The chelate effect generally leads to enhanced thermodynamic stability of the resulting complexes compared to their monodentate analogues.

While specific examples for this compound are not extensively documented, the formation of chelating bidentate complexes with ligands containing both isocyano and pyridyl functionalities is a known phenomenon. nih.govcore.ac.uk For metals that favor octahedral or square planar geometries, such as chromium, rhenium, palladium, and platinum, bidentate coordination is highly plausible. For example, a complex of the type [M(κ²-CNC5H3N-3-CH3)2]n+ could be envisioned. The steric bulk of the methyl group at the 3-position of the pyridine ring might influence the geometry and stability of such chelates.

Bridging Ligand Scaffolds in Polynuclear Complexes

Beyond monodentate and bidentate coordination, this compound possesses the potential to act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. This can occur in several ways. The isocyanide group itself can bridge two metal centers, a common feature in the chemistry of metal isocyanide complexes. wikipedia.orgmdpi.com In such a scenario, the pyridine nitrogen could either remain uncoordinated or bind to one of the metal centers, leading to a more complex bridging mode.

Alternatively, the ligand can bridge two metal centers by coordinating one metal through the isocyanide carbon and the other through the pyridine nitrogen. This mode of coordination would be facilitated by the spatial arrangement of the donor atoms. Polynuclear silver(I) complexes with bridging pyridine-type ligands are well-known, and the formation of such structures with this compound is conceivable. mdpi.com For instance, a dimeric complex [M2(μ-CNC5H3N-3-CH3)2L_n] could be formed, where L represents other supporting ligands.

Electronic and Steric Effects of the this compound Ligand in Metal Complexes

The coordination of this compound to a metal center is governed by a combination of electronic and steric factors, which in turn influence the properties of the resulting complex.

Steric Effects: The methyl group at the 3-position introduces steric bulk in the vicinity of the pyridine nitrogen donor atom. This can influence the coordination geometry and the ability of the ligand to form certain types of complexes. For instance, in bidentate coordination, the methyl group might cause some distortion from an ideal geometry to minimize steric hindrance. In polynuclear complexes, the steric presence of the methyl group could direct the self-assembly process, favoring specific structural motifs. The steric hindrance can also affect the reactivity of the coordinated ligand and the accessibility of the metal center to other substrates. fu-berlin.de

Synthetic Methodologies for Novel Metal Complexes Incorporating this compound

The synthesis of metal complexes with this compound can be achieved through several established routes in coordination chemistry.

A common method involves the direct reaction of a metal salt or a metal complex with labile ligands with the this compound ligand in a suitable solvent. mdpi.com For example, reacting a metal halide like palladium(II) chloride or a silver(I) salt with the ligand would likely lead to the formation of the corresponding complex.

Another approach is the substitution of existing ligands, such as carbon monoxide or phosphines, from a metal complex. This is a particularly useful method for preparing complexes of metals in low oxidation states, such as chromium(0) or rhenium(I). acs.orgnih.gov The reaction conditions, such as temperature and solvent, can often be tuned to control the degree of substitution and the final product.

For the synthesis of chelating bidentate complexes, the reaction stoichiometry and conditions would be crucial to favor the formation of the chelate ring over monodentate or bridging coordination. The choice of the metal precursor and the solvent can play a significant role in directing the coordination mode. iastate.edu

Reactivity of Coordinated this compound Ligands

Once coordinated to a metal center, the this compound ligand can exhibit a range of reactivities, often enhanced or modified by the metal.

The isocyanide moiety is known to undergo nucleophilic attack at the carbon atom, especially when coordinated to an electron-deficient metal center. This can lead to the formation of carbene complexes. wikipedia.org Conversely, the nitrogen atom of the isocyanide can be susceptible to electrophilic attack.

Coordinated isocyanides can also undergo insertion reactions into metal-carbon or metal-hydride bonds, a fundamental step in many catalytic cycles. acs.org The pyridine ring can also be involved in reactions. For instance, the electron density of the ring can be altered upon coordination, potentially making it more or less susceptible to electrophilic or nucleophilic attack. The reactivity of the methyl group could also be influenced by the coordination of the ligand to the metal center.

Based on a comprehensive search of available scientific literature, there is no specific information or published research detailing the use of the chemical compound "this compound" or its derivatives in the catalytic applications outlined in your request. The instructions to focus solely on this specific compound and strictly adhere to the provided outline cannot be fulfilled, as the necessary data for the following sections does not appear to exist in published studies:

Catalytic Applications of 2 Isocyano 3 Methylpyridine and Its Derivatives

Photoredox Catalysis Involving 2-Isocyano-3-methylpyridine Derivatives

To maintain scientific accuracy and strictly adhere to the provided constraints of focusing exclusively on "this compound," it is not possible to generate the requested article. Introducing information from related but distinct compounds would violate the core instructions of the prompt.

Heterogeneous Catalytic Systems Incorporating this compound

A thorough review of existing scientific literature yielded no specific studies or data on the incorporation of this compound into heterogeneous catalytic systems. Consequently, detailed research findings, examples of supported catalysts, their applications, and corresponding data tables cannot be provided at this time. Further research is required to explore the potential of this specific compound as a ligand in the development of novel heterogeneous catalysts.

Theoretical and Computational Investigations of 2 Isocyano 3 Methylpyridine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons and the nature of its chemical bonds. For 2-isocyano-3-methylpyridine, these calculations can reveal crucial details about its stability, aromaticity, and the unique electronic character of the isocyano group attached to the pyridine (B92270) ring.

The isocyanide functional group (-N≡C) is known for its unique electronic structure, often described as a resonance hybrid of a zwitterionic and a covalent form. This gives the terminal carbon atom both nucleophilic and electrophilic character. High-level quantum chemical calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, combined with a suitable basis set (e.g., 6-311++G(d,p)), can provide an accurate description of the electron distribution and bonding in this compound.

Key electronic properties that can be calculated include the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to have significant contributions from the pyridine ring and the isocyanide carbon, while the LUMO is likely to be centered over the pyridine ring and the isocyanide carbon.

Natural Bond Orbital (NBO) analysis can further elucidate the bonding characteristics, providing information on bond orders, hybridization, and charge distribution. This analysis would likely confirm the significant ionic character of the isocyano group and detail the electronic effects of the methyl and isocyano substituents on the pyridine ring.

Table 1: Predicted Electronic Properties of this compound from Quantum Chemical Calculations (Analogical Data)

PropertyPredicted Value/DescriptionSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating ability; site for electrophilic attack.
LUMO Energy~ -0.5 eVIndicates electron-accepting ability; site for nucleophilic attack.
HOMO-LUMO Gap~ 6.0 eVSuggests moderate chemical stability.
Dipole MomentHighDue to the polar isocyano group and the nitrogen in the pyridine ring.
NBO Charge on Isocyano CarbonNegativeConfirms the nucleophilic character of the terminal carbon.
NBO Charge on Isocyano NitrogenPositiveReflects the zwitterionic nature of the isocyanide group.

Note: The values in this table are estimations based on calculations for similar aromatic isocyanides and substituted pyridines in the absence of direct literature data for this compound.

Density Functional Theory (DFT) Studies on Reactivity, Selectivity, and Transition States

Density Functional Theory (DFT) offers a computationally efficient yet accurate method for exploring the reactivity and reaction mechanisms of molecules. For this compound, DFT calculations can be employed to predict its behavior in various chemical reactions.

Global reactivity descriptors, derived from the conceptual DFT framework, can provide a quantitative measure of the molecule's reactivity. These descriptors include chemical potential (μ), hardness (η), and the electrophilicity index (ω). These parameters help in comparing the reactivity of this compound with other related compounds.

Local reactivity descriptors, such as the Fukui functions (f(r)), can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the terminal carbon of the isocyano group is expected to be a primary site for electrophilic attack, while the pyridine nitrogen and potentially the carbons of the pyridine ring are susceptible to electrophilic attack.

DFT can also be used to model reaction pathways and locate transition states. For instance, the participation of this compound in cycloaddition reactions, a common reactivity mode for isocyanides, can be investigated. By calculating the activation energies for different possible reaction channels, the selectivity (regio- and stereoselectivity) of its reactions can be predicted. The presence of the methyl group at the 3-position is expected to sterically and electronically influence the selectivity of reactions involving the isocyano group.

Table 2: Calculated Reactivity Descriptors for a Model Substituted Pyridine (Illustrative Data)

DescriptorCalculated Value (a.u.)Interpretation
Chemical Potential (μ)-0.15Tendency to lose electrons.
Hardness (η)0.25Resistance to change in electron distribution.
Electrophilicity Index (ω)0.045Global electrophilic nature.

Note: This data is illustrative for a generic substituted pyridine and serves to demonstrate the type of information obtainable from DFT studies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While this compound is a relatively rigid molecule, it possesses some conformational flexibility, particularly concerning the rotation of the methyl group and slight torsions of the isocyano group relative to the pyridine ring. Molecular dynamics (MD) simulations can provide insights into the conformational landscape and the dynamics of these motions at finite temperatures.

MD simulations involve solving Newton's equations of motion for the atoms in the molecule over time, allowing for the exploration of its potential energy surface. By analyzing the trajectory of the simulation, one can identify the most stable conformations and the energy barriers between them. For this compound, MD simulations would likely show that the methyl group's hydrogen atoms are freely rotating.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules or other chemical species, one can investigate the nature and strength of non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The pyridine ring can act as a hydrogen bond acceptor, and the π-system can participate in stacking interactions. The polar isocyano group will also significantly influence the intermolecular interactions. Understanding these interactions is crucial for predicting the bulk properties of the material, such as its melting point, boiling point, and solubility.

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational spectroscopy is a powerful tool for predicting the spectroscopic properties of a molecule, which can aid in its experimental identification and characterization. DFT and time-dependent DFT (TD-DFT) are commonly used to predict vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

The calculated IR spectrum of this compound would show a characteristic strong absorption band for the N≡C stretching vibration, typically in the range of 2100-2200 cm⁻¹. The precise position of this band can be sensitive to the electronic environment, providing a useful probe for studying its interactions. Other predictable vibrations include the C-H stretching and bending modes of the methyl group and the pyridine ring, as well as the ring breathing modes.

The ¹H and ¹³C NMR chemical shifts can also be calculated with good accuracy. The predicted NMR spectra would show distinct signals for the protons and carbons of the methyl group and the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing nature of the isocyano group and the electron-donating nature of the methyl group, providing a detailed picture of the electronic environment at each atomic position.

TD-DFT calculations can predict the electronic absorption spectrum (UV-Vis), which is related to the electronic transitions between molecular orbitals. The predicted spectrum would reveal the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, providing insights into the photophysical properties of the molecule.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
N≡C Stretch2120 - 2160Strong
Aromatic C-H Stretch3000 - 3100Medium
CH₃ Symmetric Stretch2870 - 2880Medium
CH₃ Asymmetric Stretch2960 - 2970Medium
Pyridine Ring Breathing990 - 1050Medium to Strong

Note: These are typical frequency ranges for the specified functional groups and are subject to shifts based on the specific molecular structure.

Computational Design of Functionalized this compound Analogs

Computational chemistry plays a crucial role in the in silico design of new molecules with tailored properties. auctoresonline.orgnih.govmalariaworld.orgtandfonline.commdpi.com Starting from the core structure of this compound, computational methods can be used to design and screen a virtual library of functionalized analogs for various applications, such as in medicinal chemistry or materials science. auctoresonline.orgnih.govmalariaworld.orgtandfonline.commdpi.com

For example, in drug design, analogs could be designed to optimize binding to a specific biological target. This process typically involves:

Scaffold Modification: Introducing different functional groups at various positions on the pyridine ring to modulate properties like lipophilicity, electronic distribution, and steric profile.

Molecular Docking: Virtually screening the designed analogs against the three-dimensional structure of a target protein to predict their binding affinity and orientation.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to assess their drug-likeness.

In materials science, analogs could be designed to have specific electronic or optical properties. For instance, by adding electron-donating or electron-withdrawing groups to the pyridine ring, the HOMO-LUMO gap can be tuned to achieve desired absorption and emission characteristics for applications in organic light-emitting diodes (OLEDs) or sensors. DFT and TD-DFT calculations would be instrumental in predicting these properties for the designed analogs before their synthesis. This computational pre-screening significantly reduces the time and cost associated with experimental trial-and-error approaches.

Advanced Spectroscopic and Analytical Techniques in 2 Isocyano 3 Methylpyridine Research

The comprehensive characterization of 2-isocyano-3-methylpyridine, its derivatives, and its metal complexes relies on a suite of advanced spectroscopic and analytical techniques. These methods are indispensable for elucidating complex molecular structures, monitoring reaction dynamics, and determining stereochemistry. By providing detailed insights at the atomic and molecular levels, these techniques facilitate the rational design of new materials and catalysts based on the this compound scaffold.

Emerging Research Directions and Future Perspectives for 2 Isocyano 3 Methylpyridine

Integration into Functional Materials (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks, Conducting Polymers)

The pyridine (B92270) moiety within 2-isocyano-3-methylpyridine makes it an attractive building block for the construction of sophisticated functional materials.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands mdpi.commdpi.com. The pyridine nitrogen in this compound can act as a coordination site for metal centers, analogous to widely used pyridine-based linkers like 2,2'-bipyridine rsc.org. The isocyano group could either be retained as a functional site within the pores of the MOF for subsequent reactions or it could participate in the framework's construction. Terpyridine-based ligands, for instance, are known to form a vast number of MOFs with diverse properties such as photophysics, photocatalysis, and proton conductivity nih.gov. The incorporation of this compound could lead to MOFs with tailored pore environments and functionalities for applications in catalysis, gas storage, and sensing mdpi.comnih.gov.

Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers formed from light elements linked by strong covalent bonds mdpi.com. Pyridine-containing monomers are used to construct COFs with high stability and functionality nih.govrsc.org. This compound could be incorporated into COF structures through reactions involving the pyridine ring or by leveraging the reactivity of the isocyano group. For example, thiophene-based COFs have been explored for electronic applications due to their ordered, stacked architectures that facilitate charge transport mit.edu. Similarly, pyridine-based COFs could be designed for applications in catalysis and adsorption nih.govrsc.org.

Conducting Polymers: Conducting polymers are organic polymers that possess electrical conductivity google.com. The introduction of functional groups can modulate their electronic properties. The incorporation of the polar this compound unit into a polymer backbone could influence its conductivity, thermal stability, and processing characteristics. For example, the introduction of cyano groups into a bithiophene-based polymer was shown to dramatically lower both the HOMO and LUMO energy levels, leading to n-channel characteristics in organic thin-film transistors rsc.org. The unique electronic nature of the isocyano group in this compound could be harnessed to develop new n-type conjugated polymers or modify existing ones for electronic devices rsc.org.

Material ClassPotential Role of this compoundPotential Applications
Metal-Organic Frameworks (MOFs)Ligand or functional linker coordinating through the pyridine nitrogen.Catalysis, Gas Storage, Sensing mdpi.comnih.gov
Covalent Organic Frameworks (COFs)Monomer for framework construction via pyridine or isocyano group reactivity.Electronics, Adsorption, Catalysis nih.govrsc.orgmit.edu
Conducting PolymersFunctional monomer to tune electronic properties and charge transport.Organic Electronics, Sensors google.comrsc.org

Applications in Bio-orthogonal Chemical Biology and Chemical Probe Development

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes wikipedia.orgnih.gov. The isocyanide functional group is a valuable tool in this field due to its unique reactivity and small size nih.gov.

This compound can serve as a bio-orthogonal reporter group. It can be incorporated into biomolecules, such as proteins, glycans, or lipids, which can then be selectively labeled with a probe molecule containing a complementary reactive partner nih.gov. Key bio-orthogonal reactions involving isocyanides include:

Isocyanide-Tetrazine Ligation: This reaction is a type of inverse-electron-demand Diels-Alder reaction between an isocyanide and a tetrazine researchgate.netescholarship.org. It proceeds rapidly under physiological conditions to form a stable conjugate nih.govescholarship.org.

Isocyanide-Chlorooxime Ligation: The reaction of isocyanides with chlorooximes offers another selective bio-orthogonal ligation strategy with a modest reaction rate nih.gov.

The pyridine scaffold of this compound offers a platform for attaching other functionalities, such as fluorescent dyes or affinity tags, creating multifunctional chemical probes. These probes would enable the visualization and study of biomolecules in their native environment, providing insights into cellular processes without causing cellular toxicity wikipedia.orgnih.gov.

Bio-orthogonal ReactionReactive PartnerKey Features
Isocyanide-Tetrazine LigationTetrazineFast kinetics, stable product formation nih.govresearchgate.netescholarship.org
Isocyanide-Chlorooxime LigationChlorooximeHigh selectivity, compatible with other bio-orthogonal reactions nih.gov

Implementation of Green Chemistry Principles in the Synthesis and Application of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances nih.gov. The synthesis of isocyanides has traditionally relied on harsh and toxic dehydrating agents like phosphoryl trichloride (POCl₃) or phosgene semanticscholar.orgrsc.org.

Recent research has focused on developing greener synthetic routes that are applicable to this compound:

Safer Reagents: Alternative, less toxic reagents such as p-toluenesulfonyl chloride (p-TsCl) have been shown to be effective for the dehydration of N-formamides to isocyanides, offering a simplified reaction protocol and work-up semanticscholar.org.

Improved Reaction Conditions: Innovative methods that avoid aqueous workups have been developed, leading to increased synthesis speed, milder conditions, higher yields, and reduced chemical waste rsc.orgrsc.org. These protocols can be performed on both small and large scales, enhancing safety and reducing the environmental footprint rsc.org.

Sustainable Solvents: The choice of solvent is crucial in green chemistry. Research has investigated replacing conventional solvents like dichloromethane (B109758) (DCM) with more sustainable alternatives semanticscholar.org.

Microwave-Assisted Synthesis: Microwave irradiation is an environmentally friendly technique that can accelerate reaction rates, increase yields, and lead to purer products in the synthesis of functionalized pyridines mdpi.com.

By adopting these principles, the production of this compound can become more sustainable, economical, and safer nih.gov.

Computational Design and De Novo Synthesis of Novel this compound Derivatives with Tuned Reactivity

The combination of computational chemistry and advanced synthetic methods opens up possibilities for creating novel this compound derivatives with precisely controlled properties.

Computational Design: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, reactivity, and photophysical properties of new this compound derivatives acs.org. By modeling how different substituents on the pyridine ring affect the isocyano group's reactivity, researchers can rationally design molecules for specific applications, such as fine-tuning the reaction rates in bio-orthogonal chemistry or optimizing the electronic levels for use in conducting polymers.

De Novo Synthesis: Instead of modifying a pre-existing pyridine ring, de novo synthesis strategies build the heterocyclic core from acyclic precursors chemrxiv.org. This approach offers significant flexibility in introducing various substituents at any position on the pyridine ring. Recent advances have enabled the catalyst-free, one-pot assembly of highly substituted pyridines and bipyridines from isocyanide-containing precursors, showcasing the power of this strategy mdpi.comnih.gov. Applying these methods would allow for the synthesis of a diverse library of this compound derivatives designed computationally, leading to new molecules with tailored functions.

Exploration of Unexplored Reactivity Patterns and Undiscovered Synthetic Transformations

The isocyanide functional group is known for its unique dual electronic character, acting as both a nucleophile and an electrophile rsc.org. This allows it to participate in a wide range of transformations, including multicomponent reactions (MCRs) like the Ugi and Passerini reactions, α-additions, and cycloadditions nih.govbeilstein-journals.org.

The juxtaposition of the isocyanide group and the pyridine ring in this compound may give rise to novel reactivity. Future research could focus on:

Novel Multicomponent Reactions: Designing new MCRs that leverage the specific steric and electronic environment of this compound to construct complex molecular scaffolds, such as constrained peptidomimetics beilstein-journals.org.

Catalyst-Free Transformations: Exploring cascade reactions and electrocyclizations that can be initiated from this compound or its derivatives to build complex heterocyclic systems in a single operation nih.gov.

Intramolecular Cyclizations: Investigating reactions where the isocyano group interacts with substituents on the pyridine ring, leading to the formation of novel fused-ring systems.

The development of innovative and milder synthesis methods for isocyanides is expected to make a wider range of these compounds readily available, which will undoubtedly lead to the discovery of new and unusual reactivity patterns for molecules like this compound rsc.orgrsc.org.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-isocyano-3-methylpyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Start by evaluating structurally analogous compounds, such as 2-chloro-5-isocyanato-3-methylpyridine, to infer feasible pathways (e.g., isocyanide introduction via substitution or condensation reactions). AI-driven retrosynthesis tools (e.g., Reaxys or Pistachio models) can predict viable routes by cross-referencing reaction databases . Optimize conditions (solvent, temperature, catalyst) using Design of Experiments (DoE) to balance yield and purity. Monitor intermediates via TLC or HPLC to adjust stoichiometry and reaction time.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Combine NMR (¹H/¹³C) to confirm substitution patterns and isocyano group presence, IR for -N≡C stretching (~2150 cm⁻¹), and mass spectrometry for molecular ion validation. For ambiguity in structural assignments, compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) . Use X-ray crystallography if single crystals are obtainable.

Q. What are the documented biological activities of this compound derivatives, and how can structure-activity relationships (SAR) be systematically investigated?

  • Methodological Answer : Prioritize literature reviews of pyridine derivatives with isocyano groups (e.g., anti-inflammatory or antimicrobial activities in fluorinated analogs ). For SAR, synthesize analogs with modified substituents (e.g., methyl, halogen) and test in bioassays. Use multivariate analysis to correlate electronic/steric properties (Hammett constants, logP) with activity trends.

Q. What are the key considerations when designing experiments to study the coordination chemistry of this compound with transition metals?

  • Methodological Answer : Consider steric hindrance from the methyl group and electronic effects of the isocyano ligand. Use UV-Vis and cyclic voltammetry to monitor metal-ligand interactions. Compare binding constants (logK) with analogous pyridine ligands. Reference coordination studies of similar isocyanides in catalysis or material science .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data of this compound across different studies?

  • Methodological Answer : Apply contradiction analysis frameworks from educational research :

Identify conflicting datasets (e.g., divergent stability under acidic conditions).

Contextualize experimental variables (e.g., solvent purity, atmospheric moisture).

Replicate studies with controlled conditions and advanced analytics (e.g., in-situ FTIR for degradation pathways).

Reframe hypotheses to integrate contradictions (e.g., propose moisture-dependent decomposition mechanisms).

Q. What computational methods are suitable for predicting the reactivity of this compound in complex reaction systems?

  • Methodological Answer : Use quantum mechanical calculations (DFT) to model transition states in nucleophilic additions or cycloadditions. Machine learning models trained on reaction databases (e.g., Pistachio) can predict regioselectivity . Validate with kinetic studies (e.g., Arrhenius plots) and compare collision cross-section data from ion mobility spectrometry .

Q. How can kinetic and thermodynamic studies be integrated to elucidate the reaction mechanisms involving this compound?

  • Methodological Answer : Employ stopped-flow kinetics to measure activation parameters (ΔH‡, ΔS‡) for fast reactions. Pair with calorimetry (DSC) to quantify thermodynamic stability. Use isotopic labeling (e.g., ¹⁵N in isocyano groups) to trace mechanistic pathways .

Q. What strategies mitigate competing side reactions during functionalization of this compound in multi-step syntheses?

  • Methodological Answer : Protect the isocyano group via temporary coordination to transition metals (e.g., Pd or Cu) during functionalization steps. Optimize reaction order to minimize exposure to nucleophiles or electrophiles. Use flow chemistry to isolate reactive intermediates and suppress side pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.